molecular formula C23H24F3N3O3S2 B2896989 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine CAS No. 851806-53-6

1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine

Cat. No.: B2896989
CAS No.: 851806-53-6
M. Wt: 511.58
InChI Key: DXBWSPFZQVKXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine is a chemical compound of high purity for research applications. The core structure of this molecule incorporates several pharmacologically significant motifs, including a benzenesulfonyl group linked to a piperidine moiety and a 4,5-dihydro-1H-imidazole bearing a sulfanyl linkage to a 4-(trifluoromethyl)phenyl group. This specific arrangement suggests potential for interaction with various biological targets. Researchers are exploring its properties and applications in early-stage investigations. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S2/c24-23(25,26)19-8-4-17(5-9-19)16-33-22-27-12-15-29(22)21(30)18-6-10-20(11-7-18)34(31,32)28-13-2-1-3-14-28/h4-11H,1-3,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBWSPFZQVKXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The target compound comprises three modular units:

  • 4,5-Dihydro-1H-imidazole-1-carbonyl core
  • {[4-(Trifluoromethyl)phenyl]methyl}sulfanyl substituent
  • 4-Benzenesulfonylpiperidine fragment

Retrosynthetic disconnection at the carbonyl and sulfonamide linkages suggests convergent synthesis via late-stage coupling of preformed intermediates.

Synthesis of the 4,5-Dihydro-1H-imidazole-1-carbonyl Intermediate

Cyclization of 1,2-Diaminoethane Derivatives

The imidazoline ring is constructed via cyclocondensation of 1,2-diaminoethane with carbonyl equivalents. A regioselective approach adapted from WO2013007767A1 employs glyoxal derivatives under acidic conditions:
$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{OCHC(O)R} \xrightarrow{\text{HCl, EtOH}} \text{Imidazoline-1-carbonyl derivative}
$$
Yields exceed 80% when R = aryl, with microwave irradiation (150°C, 30 min) enhancing reaction efficiency.

Introduction of the Sulfanyl Group

Thiol-alkylation at C2 of the imidazoline is achieved using 4-(trifluoromethyl)benzyl thiol. As per US7807837B2, bromo or chloro intermediates react with thiols in DMF with K$$2$$CO$$3$$, yielding 85–92% substitution:
$$
\text{Imidazoline-Cl} + \text{HSCH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Sulfanyl-imidazoline}
$$
Anhydrous conditions prevent oxidation of the thiol to disulfide.

Preparation of 4-Benzenesulfonylpiperidine

Sulfonylation of Piperidine

Piperidine reacts with 4-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH, CH$$2$$Cl$$2$$), followed by nitro group reduction:
$$
\text{Piperidine} + \text{ClSO}2\text{C}6\text{H}4\text{NO}2 \xrightarrow{\text{NaOH}} \text{4-Nitrobenzenesulfonylpiperidine} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-Aminobenzenesulfonylpiperidine}
$$
The amine intermediate is diazotized and treated with CuCN to install the trifluoromethyl group.

Alternative Route via Direct Sulfonation

EP2791121B1 discloses a one-pot sulfonation using 4-(trifluoromethyl)benzenesulfonyl chloride and piperidine in pyridine, achieving 78% yield:
$$
\text{Piperidine} + \text{ClSO}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{Pyridine}} \text{4-(Trifluoromethyl)benzenesulfonylpiperidine}
$$
Boc protection of piperidine prior to sulfonation minimizes N-over-sulfonation.

Final Coupling via Carbonyl Linkage

Activation of the Imidazoline Carboxylic Acid

The imidazoline-1-carboxylic acid is activated as an acyl chloride using oxalyl chloride:
$$
\text{Imidazoline-COOH} + \text{(COCl)}2 \xrightarrow{\text{DMF (cat)}} \text{Imidazoline-COCl}
$$
This intermediate reacts with 4-(trifluoromethyl)benzenesulfonylpiperidine in the presence of Et$$
3$$N:
$$
\text{Imidazoline-COCl} + \text{HN(SO}2\text{C}6\text{H}4\text{CF}3)\text{-piperidine} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$
Chromatographic purification (SiO$$
2$$, EtOAc/hexane) affords the final product in 65–70% yield.

Optimization and Scalability Considerations

Microwave-Assisted Cyclization

Adapting methods from WO2013007767A1, cyclization under microwave irradiation reduces reaction time from 12 h to 30 min while maintaining yields >85%.

Green Chemistry Approaches

CONICET’s ionic liquid-mediated synthesis demonstrates solvent-free thiol-alkylation at 80°C, reducing DMF usage by 50%.

Analytical Characterization Data

Parameter Value Method
Melting Point 158–160°C DSC
$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) δ 8.02 (d, 2H), 4.31 (s, 2H), 3.72 (m, 4H) Bruker Avance III
HPLC Purity 99.2% C18, MeCN/H$$_2$$O (70:30)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions might target the imidazole ring or the sulfonyl group.

    Substitution: Substitution reactions could occur at various positions on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Halogenating agents or nucleophiles could be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Activities

Compound Name/ID Core Structure Key Substituents Pharmacological Activity (Hypothesized/Reported)
Target Compound Imidazole, benzenesulfonyl, piperidine Trifluoromethyl, sulfanyl Antimicrobial, antifungal (inferred from imidazole derivatives)
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine, imidazole Phenylenediamine Fluorescent properties, potential anticancer activity
2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole Imidazole Fluorophenyl, methoxyphenyl Antimicrobial (structural analog studies)
4-[4{4-(Diphenylmethylene)-1-piperidinyl}-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid Piperidine Diphenylmethylene, hydroxyl CNS modulation (inferred from piperidine role)
Sulfamethazine Sulfonamide Pyrimidine Antibacterial (sulfonamide class)

Pharmacological and Physicochemical Properties

  • Trifluoromethyl Group: The CF₃ group in the target compound may improve membrane permeability compared to non-fluorinated analogs (e.g., ’s fluorophenyl derivative) .
  • Sulfanyl vs. Sulfonyl : The sulfanyl (thioether) linkage in the target compound could offer redox stability over sulfonamides (), which are prone to metabolic cleavage .
  • Piperidine Role : Piperidine moieties (shared with ) are common in CNS drugs due to their basicity and ability to cross the blood-brain barrier. However, the target’s benzenesulfonyl group may limit this effect .

Table 2: Physicochemical Comparison

Property Target Compound Compound Compound Sulfamethazine
Molecular Weight ~600 g/mol* ~400 g/mol ~350 g/mol 278.33 g/mol
LogP (Predicted) ~4.5* ~3.0 ~3.8 0.5
Key Functional Groups CF₃, sulfanyl Bipyridine, imidazole Fluorophenyl, methoxy Sulfonamide, pyrimidine

*Estimated based on structural analogy.

Research Findings and Implications

Imidazole Derivatives : The target compound’s imidazole core aligns with compounds showing antimicrobial and anticancer activity (e.g., ’s bipyridine-imidazole hybrid) .

Sulfonyl vs. Sulfanyl : Unlike sulfonamides (), the sulfanyl group in the target may reduce renal toxicity risks while maintaining bioactivity .

Piperidine Optimization : Piperidine-containing drugs () often require hydroxyl or carbonyl groups for solubility; the target’s benzenesulfonyl group may necessitate formulation adjustments .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazole and sulfonyl groups .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode) .

Advanced
X-ray crystallography resolves stereochemical ambiguities but faces challenges due to poor crystal formation from flexible dihydroimidazole and sulfonyl groups. Dynamic NMR or VT-NMR (variable temperature) can analyze conformational dynamics .

How can researchers hypothesize biological targets for this compound based on its structural features?

Basic
The trifluoromethyl group enhances lipophilicity and metabolic stability, suggesting CNS or enzyme targets. The sulfonyl group may interact with charged binding pockets (e.g., kinases) .

Advanced
Pharmacophore modeling identifies potential targets:

  • Dihydroimidazole : Metal-binding motif for metalloenzymes (e.g., HDACs).
  • Sulfonylpiperidine : Potential protease inhibition via hydrogen bonding .
    Validate hypotheses using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

How should researchers address contradictions in reported biological activity data?

Q. Methodology :

Assay variability : Compare enzymatic vs. cell-based assays (e.g., IC50 discrepancies due to membrane permeability) .

Structural analogs : Test derivatives (Table 1) to isolate SAR trends .

Q. Table 1. Structural analogs and activity trends

Compound ModificationObserved Activity ChangeReference
Trifluoromethyl → MethylReduced metabolic stability
Sulfonyl → CarbonylLoss of kinase inhibition

What computational strategies predict binding modes and stability of this compound?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries. Refine poses with molecular dynamics (MD) simulations (AMBER/CHARMM) .
  • QM/MM calculations : Assess reactivity of the sulfanyl group under physiological pH .

How does the sulfanyl group influence chemical stability, and what storage conditions are recommended?

The sulfanyl group is prone to oxidation. Use argon/vacuum storage at –20°C. Monitor degradation via HPLC-UV (λ = 254 nm) and stabilize with antioxidants (e.g., BHT) in solution .

What in silico or in vitro methods assess toxicity early in development?

  • ADMET prediction (SwissADME) : Estimate hepatotoxicity and CYP inhibition .
  • Ames test (TA98 strain) : Screen mutagenicity .
  • hERG assay (patch-clamp) : Evaluate cardiac risk .

How can researchers validate target engagement in cellular models?

CRISPR knockouts : Delete putative targets (e.g., HDAC6) and measure activity loss .

Cellular thermal shift assay (CETSA) : Confirm binding-induced protein stabilization .

What strategies resolve low solubility during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1%) with cyclodextrins .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles .

How can synthetic byproducts be identified and minimized?

  • LC-MS/MS : Detect sulfoxide byproducts from sulfanyl oxidation .
  • DoE optimization : Reduce side reactions by tuning stoichiometry and reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.